molecular formula C9H10FN3 B2952355 1-Ethyl-4-fluoro-1h-1,3-benzodiazol-2-amine CAS No. 1179674-78-2

1-Ethyl-4-fluoro-1h-1,3-benzodiazol-2-amine

Cat. No.: B2952355
CAS No.: 1179674-78-2
M. Wt: 179.198
InChI Key: LXJWNQPNZUXFKN-UHFFFAOYSA-N
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Description

1-Ethyl-4-fluoro-1h-1,3-benzodiazol-2-amine is a chemical compound with the molecular formula C9H10FN3 and a molecular weight of 179.2 g/mol It belongs to the class of benzodiazoles, which are heterocyclic compounds containing a benzene ring fused to a diazole ring

Mechanism of Action

Preparation Methods

The synthesis of 1-ethyl-4-fluoro-1h-1,3-benzodiazol-2-amine typically involves the reaction of appropriate starting materials under specific conditions. One common synthetic route includes the reaction of 4-fluoroaniline with ethyl chloroformate to form an intermediate, which is then cyclized to produce the desired benzodiazole derivative . The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like triethylamine. Industrial production methods may vary, but they generally follow similar principles with optimizations for scale and efficiency.

Chemical Reactions Analysis

1-Ethyl-4-fluoro-1h-1,3-benzodiazol-2-amine undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Ethyl-4-fluoro-1h-1,3-benzodiazol-2-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It finds applications in the development of advanced materials, such as polymers and coatings.

Comparison with Similar Compounds

1-Ethyl-4-fluoro-1h-1,3-benzodiazol-2-amine can be compared with other benzodiazole derivatives, such as:

Properties

IUPAC Name

1-ethyl-4-fluorobenzimidazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FN3/c1-2-13-7-5-3-4-6(10)8(7)12-9(13)11/h3-5H,2H2,1H3,(H2,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXJWNQPNZUXFKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C(=CC=C2)F)N=C1N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10FN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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